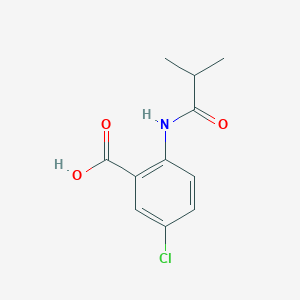

5-Chloro-2-isobutyrylamino-benzoic acid

Description

Properties

IUPAC Name |

5-chloro-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVILGFILDPPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isobutyrylamino-benzoic acid typically involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Acylation: The amino group is acylated with isobutyryl chloride to form the isobutyrylamino derivative.

Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : 5-Chloro-2-isobutyrylamino-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in various coupling reactions, such as Suzuki-Miyaura coupling .

Biology: : In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biochemical pathways.

Medicine: : Pharmaceutical research explores its potential as a drug candidate due to its structural similarity to other bioactive compounds.

Industry: : In industrial applications, it is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isobutyrylamino-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isobutyrylamino moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromo-2-chlorobenzoic Acid

Structure: Bromine (5-position) and chlorine (2-position) substituents. Molecular Formula: C$7$H$3$BrClO$_2$; Molecular Weight: 235.46 g/mol. Synthesis: Produced via bromination of 2-chlorobenzotrichloride using bromine or N-bromosuccinimide, achieving >95% yield and 80–92% purity . Applications: Widely used as a building block in pharmaceuticals and herbicides due to its stability and reactivity . Key Differences: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance electrophilic substitution reactivity.

2-Amino-5-chlorobenzoic Acid

Structure: Amino group (2-position) and chlorine (5-position). Molecular Formula: C$7$H$6$ClNO$_2$; Molecular Weight: 171.58 g/mol. Properties: The electron-donating amino group increases solubility in aqueous media but may reduce metabolic stability compared to acylated derivatives. This compound serves as a precursor for further functionalization, such as acylation to introduce the isobutyrylamino group . Key Differences: The isobutyrylamino group in the target compound enhances lipophilicity, likely improving membrane permeability in biological systems. Additionally, the amide group offers resistance to enzymatic degradation compared to the primary amine.

5-Chloro-2-iodobenzoic Acid

Structure: Iodine (2-position) and chlorine (5-position). Molecular Formula: C$7$H$4$ClIO$_2$; Molecular Weight: 282.46 g/mol. Applications: Iodine’s strong electron-withdrawing nature and susceptibility to nucleophilic substitution make this compound useful in coupling reactions . In contrast, the isobutyrylamino group provides a balance of steric bulk and hydrogen-bonding capability.

5-Bromo-2-chloroisonicotinic Acid

Structure: Bromine (5-position), chlorine (2-position), and a pyridine ring. Molecular Formula: C$6$H$3$BrClNO$_2$; Molecular Weight: 236.45 g/mol. Applications: Used in heterocyclic chemistry for metal coordination and catalysis . Key Differences: The pyridine ring’s nitrogen alters electronic properties compared to benzoic acid, affecting acidity (pKa) and metal-binding affinity.

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Substituent Effects and Research Findings

- Synthesis: Halogenation and acylation methods (e.g., bromination in ) are critical for introducing substituents. The target compound’s isobutyrylamino group may require coupling reactions using 2-amino-5-chlorobenzoic acid as a precursor .

- Acidity: Electron-withdrawing groups (e.g., halogens, amides) increase benzoic acid’s acidity. DFT studies () suggest that the isobutyrylamino group’s electron-withdrawing nature lowers the pKa compared to amino-substituted analogs .

- Crystallography: Tools like SHELX () and WinGX () enable structural analysis, revealing how bulky substituents like isobutyrylamino influence crystal packing and stability .

- Applications: Halogenated derivatives are prevalent in agrochemicals (), while amino and amide groups are favored in drug design for improved bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-isobutyrylamino-benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-chloro-2-aminobenzoic acid with isobutyryl chloride in the presence of a base like pyridine or triethylamine. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under inert atmospheres. Temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) critically impact purity and yield . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and isobutyrylamino groups). Aromatic protons appear as doublets in δ 7.2–8.0 ppm, while the isobutyryl methyl groups resonate as a septet in δ 1.0–1.5 ppm.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (amide C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns matching Cl and C.

- XRD : For crystalline derivatives, single-crystal XRD resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, residual solvents, or impurities. Strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR shifts).

- Advanced purification : Use preparative HPLC to isolate isomers or byproducts.

- Dynamic NMR : Probe temperature-dependent conformational changes in amide bonds .

- Example : A 2025 study resolved conflicting FT-IR peaks by synthesizing deuterated analogs to distinguish overlapping O-H and N-H stretches .

Q. What experimental designs are suitable for probing the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. Optimize concentrations (1–100 µM) and include positive controls (e.g., celecoxib).

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., fluorine at position 5) and correlate bioactivity with electronic parameters (Hammett constants).

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains) .

Q. How can reaction kinetics be optimized for scale-up synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary factors like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP). Use response surface methodology (RSM) to maximize yield.

- In-line monitoring : Employ ReactIR or HPLC to track reaction progress and identify intermediates.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variability may stem from polymorphic forms or impurities. Solutions include:

- Recrystallization : Test solvents with varying polarity (e.g., acetone vs. ethyl acetate) to isolate pure polymorphs.

- DSC (Differential Scanning Calorimetry) : Measure melting enthalpies to distinguish between forms.

- Literature comparison : Cross-reference with peer-reviewed datasets (e.g., PubChem, DSSTox) and report solvent used for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.